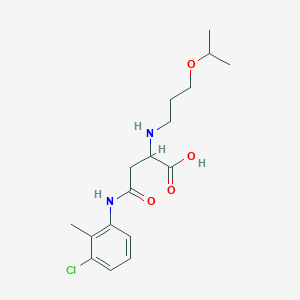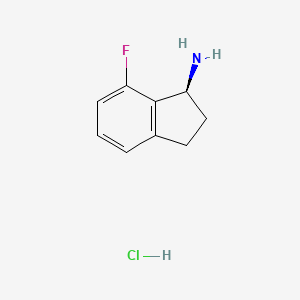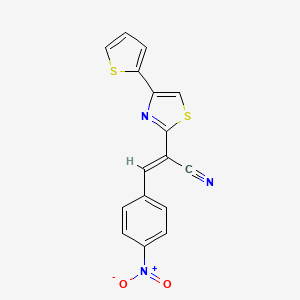![molecular formula C18H17N3O4S B2776522 (E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide CAS No. 1173599-58-0](/img/structure/B2776522.png)
(E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide, also known as MI-773, is a small molecule inhibitor that targets the transcription factor MDM2. MDM2 is a negative regulator of the tumor suppressor protein p53, which is often mutated or inactivated in cancer cells. MI-773 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.
Scientific Research Applications
Antimicrobial and Antifungal Agents
Compounds with similar chemical structures or functional groups are often explored for their antimicrobial and antifungal properties. For example, antimicrobial triclosan and its environmental impact and degradation products have been widely studied, indicating the importance of understanding the environmental fate and toxicity of synthetic chemicals used in consumer products (Bedoux et al., 2012).
Antiepileptic and Neuroprotective Research
Research into compounds acting on novel molecular targets for antiepileptogenic treatments highlights the ongoing search for more effective therapies for epilepsy. This includes the investigation of marketed antiseizure drugs and agents that act by various mechanisms such as immune and inflammatory modulation, reduction of oxidative stress, and activation of specific cellular pathways (Kaminski et al., 2014).
Gastroprotective Properties
The gastroprotective properties of ebrotidine and its mechanism of action in promoting ulcer healing and protecting gastric epithelial integrity are significant. This indicates the potential of certain compounds in the treatment of ulcer disease by enhancing the synthesis and secretion of protective mucins and promoting mucosal repair (Slomiany et al., 1997).
Antioxidant Activity
The role of antioxidants in foods, including the benefits and deleterious effects of compounds like methylglyoxal, underlines the importance of understanding the chemistry and interaction of potential food additives. This also includes the mitigation strategies to control their levels in foods, highlighting the complex balance between beneficial and harmful effects of chemical compounds in our diet (Zheng et al., 2020).
Neurotoxicity Studies
Explorations into the neurotoxicity of chemotherapy agents and the development of protective strategies against such toxicities are crucial. This includes the investigation of compounds that can reverse or protect against neurotoxicity in animal models, highlighting the therapeutic potential of certain chemical compounds in mitigating the side effects of cancer treatments (Umapathi & Chaudhry, 2005).
properties
IUPAC Name |
(E)-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-18(16(22)19-17(23)20-18)14-7-9-15(10-8-14)21-26(24,25)12-11-13-5-3-2-4-6-13/h2-12,21H,1H3,(H2,19,20,22,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLVSFOOAUHANN-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(diethylsulfamoyl)benzoate](/img/structure/B2776439.png)
![2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2776440.png)

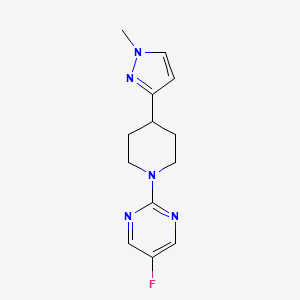
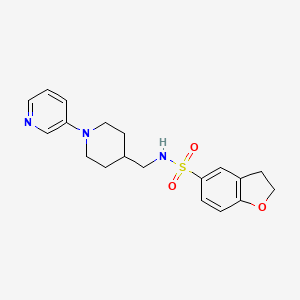
![3-Oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B2776449.png)
![4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2776450.png)
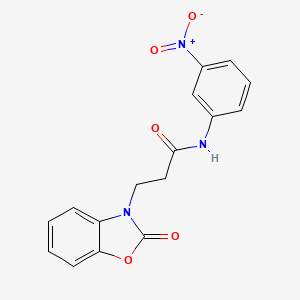
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2776456.png)


